4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene
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Overview
Description
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a bromine atom, a cyclopropoxy group, and a methoxyethylsulfanyl group attached to a benzene ring, makes it an important tool for organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the benzene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropoxylation: Addition of the cyclopropoxy group through a nucleophilic substitution reaction.
Methoxyethylsulfanylation: Introduction of the methoxyethylsulfanyl group using thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated benzene derivatives.
Substitution: Aminated or alkoxylated benzene derivatives.
Scientific Research Applications
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Development: As an intermediate in the synthesis of potential drug candidates.
Material Science: In the development of new materials with unique properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the sulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-cyclopropoxy-2-[(2-hydroxyethyl)sulfanyl]benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
4-Bromo-1-cyclopropoxy-2-[(2-ethoxyethyl)sulfanyl]benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
4-Bromo-1-cyclopropoxy-2-[(2-methoxyethyl)sulfanyl]benzene is unique due to the presence of the methoxyethylsulfanyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
2770358-82-0 |
---|---|
Molecular Formula |
C12H15BrO2S |
Molecular Weight |
303.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.